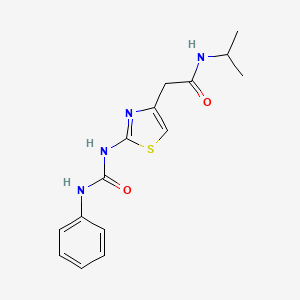

![molecular formula C8H9BF3KO2 B2625492 Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide CAS No. 1448675-13-5](/img/structure/B2625492.png)

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

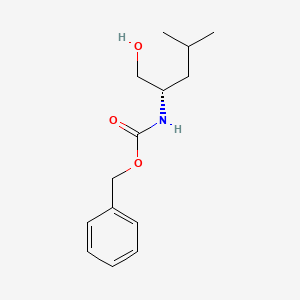

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide is an organometallic reagent . It has a molecular weight of 244.06 and a molecular formula of C8H9BF3KO2 . It is used in research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BF3O2.K/c1-13-7-2-4-8(5-3-7)14-6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 . The SMILES representation is [K+].COC1=CC=C(C=C1)B-(F)F .

Chemical Reactions Analysis

This compound is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates .

Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 244.06 and a molecular formula of C8H9BF3KO2 . The storage temperature is 4 degrees Celsius .

Applications De Recherche Scientifique

Enantioselective Synthesis

Potassium trifluoro(organo)borates, like Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide, have been instrumental in the enantioselective synthesis of alpha-amino esters and alanine derivatives. The use of chiral rhodium catalysts and in situ enantioselective protonation with these borates has resulted in high yields and enantiomeric excesses, marking significant advancements in the field of asymmetric synthesis and organic chemistry (Navarre et al., 2008) (Navarre et al., 2004).

Reactivity and Organic Synthesis

These borates have proven to be more reactive than traditional organoboron reagents, displaying versatility in various reactions, including transmetallation with transition metals. Their stability and reactivity make them valuable reagents in organic synthesis, leading to new methodologies and products (Darses & Genet, 2003) (Darses & Genet, 2003).

Conjugate Addition Reactions

The compound has also been pivotal in efficient and enantioselective conjugate addition reactions, catalyzed by chiral rhodium complexes, leading to high yields and enantiomeric excesses. This showcases the compound's role in fine-tuning synthetic pathways for producing complex organic molecules with high precision (Navarre et al., 2005).

Safety and Hazards

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash with plenty of soap and water if it comes into contact with skin .

Relevant Papers

Unfortunately, the search results did not provide any specific papers related to this compound .

Mécanisme D'action

It’s worth noting that this compound is used in suzuki cross-coupling reactions . The Suzuki Cross-Coupling reaction is a type of chemical reaction where an organoboron compound is coupled with an organic halide in the presence of a base and a palladium catalyst. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

As for the safety and handling of “Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide”, it should be stored away from oxidizing agents, and the container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition .

Propriétés

IUPAC Name |

potassium;trifluoro-[(4-methoxyphenoxy)methyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O2.K/c1-13-7-2-4-8(5-3-7)14-6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYDHLDQFPVKLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COC1=CC=C(C=C1)OC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

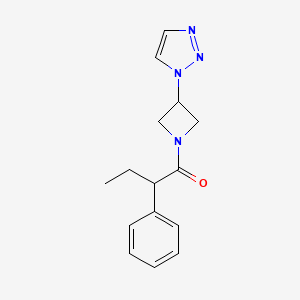

![Ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2625412.png)

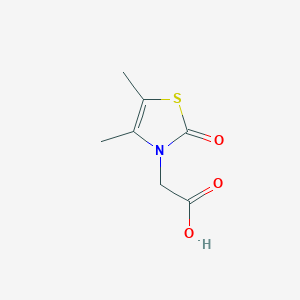

![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)

![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)

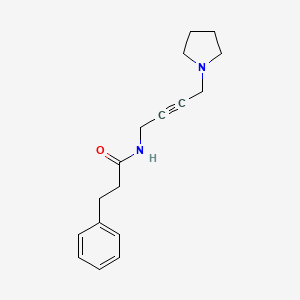

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2625425.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2625427.png)

![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)

![6-Benzyl-N-(3-imidazol-1-ylpropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2625431.png)